(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one
Description
Properties
IUPAC Name |
(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-3-15-29-21-9-7-19(8-10-21)17-22-23(28)25-24(30-22)27-13-11-26(12-14-27)20-6-4-5-18(2)16-20/h3-10,16-17H,1,11-15H2,2H3/b22-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDFPQTYZQOHQN-OQKWZONESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)OCC=C)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)OCC=C)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions One common method includes the condensation of 4-(3-methylphenyl)piperazine with a thiazole derivative under controlled conditions The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing reaction times and costs.
Chemical Reactions Analysis
Synthetic Pathways and Reaction Conditions
The synthesis of this compound involves multi-step reactions, including cyclization , condensation , and substitution processes. Key steps are outlined below:
Key Observations:
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The thiazol-4(5H)-one core is synthesized via cyclization of thiobenzamide and bromoacetic acid under acidic conditions .
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Piperazine introduction occurs via nucleophilic substitution at the C2 position of the thiazolone ring.
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The benzylidene group is added through a Knoevenagel condensation, forming an α,β-unsaturated ketone system.
Oxidation Reactions
The thiazol-4(5H)-one sulfur atom and allyloxy group are susceptible to oxidation:
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Sulfur oxidation : Treatment with H₂O₂ or mCPBA forms a sulfoxide or sulfone derivative.
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Allyloxy cleavage : Ozonolysis or epoxidation of the allyloxy group generates aldehydes or epoxides, respectively.
Reduction Reactions
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Benzylidene double bond reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ selectively reduces the exocyclic C=C bond to a single bond.
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Thiazolone ring reduction : LiAlH₄ reduces the thiazol-4(5H)-one to a thiazolidine.
Substitution Reactions
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Piperazine alkylation : The secondary amines in the piperazine group react with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.
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Electrophilic aromatic substitution : The 3-methylphenyl group undergoes nitration or sulfonation at the meta position .
Cycloaddition Reactions
The α,β-unsaturated ketone participates in Diels-Alder reactions with dienes (e.g., 1,3-butadiene) to form six-membered cycloadducts .
Kinetic and Thermodynamic Data
Experimental data for key reactions are summarized below:
Stability and Degradation Pathways
Scientific Research Applications
(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
Compound A : (5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one
- Key difference: The 2-methylphenyl substituent (vs.
- Impact : Reduced solubility compared to the 3-methyl analog due to increased hydrophobicity .
Compound B : (5E)-5-[4-(Allyloxy)benzylidene]-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one
- Key difference : Introduction of a trifluoromethyl group at the meta position of the phenyl ring.
- Impact : Enhanced electron-withdrawing effects improve metabolic stability and receptor affinity, as CF₃ groups often increase lipophilicity and bioavailability .
Compound C : (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one
- Key difference : Substitution with a 4-methylphenyl (para-methyl) group on piperazine and a 3-nitrobenzylidene group.
Modifications on the Benzylidene Ring
Compound D : (5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one
- Key difference : Replacement of allyloxy with methoxy and substitution of piperazine with piperidine .
- Impact : Methoxy groups improve solubility via hydrogen bonding, while the piperidine ring reduces conformational flexibility compared to piperazine .
Compound E : (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
- Key difference : 4-Chlorophenyl on piperazine and 4-hydroxybenzylidene .
- Impact : The hydroxyl group enables stronger hydrogen bonding, enhancing target engagement but increasing susceptibility to oxidation .
Structural and Physicochemical Comparison
Biological Activity
The compound (5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one is a thiazole derivative that exhibits significant biological activity, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 441.56 g/mol. The structure features a thiazole ring, a piperazine moiety, and an allyl ether group, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N3O2S |
| Molecular Weight | 441.56 g/mol |
| LogP | 4.917 |
| PSA | 120.17 Ų |
Antimicrobial Activity
Research indicates that thiazole derivatives, including the compound , possess notable antimicrobial properties . A study evaluating various thiazole compounds found that many exhibited moderate to excellent activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: In a comparative study, derivatives similar to this compound showed Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2.0 μg/mL against various pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer potential . Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings: In vitro assays demonstrated that the compound inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at concentrations significantly lower than those required for conventional chemotherapeutics .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation: It can act on receptors that regulate cell growth and apoptosis.
- DNA Interaction: Some studies suggest that thiazole derivatives can intercalate with DNA, disrupting replication processes.
Comparative Analysis
To understand the uniqueness of this compound compared to other thiazole derivatives, several similar compounds were analyzed for their biological activities:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| (5E)-2-[4-(methylphenyl)piperazin-1-yl]-thiazole | Moderate | Low |
| (5E)-2-[4-(chlorophenyl)piperazin-1-yl]-thiazole | High | Moderate |
| (5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-thiazole | Moderate | High |
Q & A
Basic: What synthetic methodologies are optimal for preparing (5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one?
Answer:
The compound is synthesized via a multi-step approach:
Core Thiazol-4(5H)-one Formation : React 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid under reflux to form the thiazole core .
Benzylidene Substitution : Condense the thiazol-4(5H)-one intermediate with 4-(prop-2-en-1-yloxy)benzaldehyde in 1,4-dioxane using piperidine as a catalyst. Reflux for 5 hours, followed by acidification and recrystallization from 1,4-dioxane .
Piperazine Functionalization : Introduce the 4-(3-methylphenyl)piperazine moiety via nucleophilic substitution or coupling reactions. Monitor reaction progress using TLC or HPLC.
Key Considerations : Optimize reaction temperature and solvent polarity to enhance yield. Use spectroscopic techniques (e.g., H NMR, C NMR) to confirm intermediate structures .
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- X-ray Crystallography : Resolve the E-configuration of the benzylidene group and confirm piperazine ring conformation. For example, monoclinic crystals (space group P21/c) with intermolecular C–H⋯O hydrogen bonds stabilize the structure .
- Spectroscopy :
- H NMR: Identify aromatic protons (δ 6.8–7.5 ppm), allyloxy protons (δ 4.5–5.2 ppm), and piperazine methyl groups (δ 2.3 ppm) .
- IR: Detect C=O stretching (~1700 cm) and C=N vibrations (~1600 cm) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] peak at m/z 462.2) .
Advanced: How can researchers resolve discrepancies in cytotoxic activity data across different cancer cell lines?
Answer:
Discrepancies may arise due to:
- Cell Line Variability : Test activity against diverse panels (e.g., gastric NUGC, liver HA22T, breast MCF-7) to assess tissue-specific efficacy. Normalize data using reference compounds like CHS-828 .
- Assay Conditions : Standardize protocols for:
- SRB Assay : Fix cells with trichloroacetic acid, stain with sulforhodamine B, and measure absorbance at 565 nm .
- DMSO Controls : Limit solvent concentration to ≤0.5% to avoid false positives .
- Statistical Analysis : Apply ANOVA or Tukey’s test to evaluate significance. Replicate experiments in triplicate to minimize batch effects.
Advanced: How to design structure-activity relationship (SAR) studies for optimizing anticancer activity?
Answer:
- Substituent Modification :
- Biological Evaluation : Screen analogs against cancer cell lines (e.g., HEPG-2, DLD-1) and compare IC values. Use molecular docking to predict interactions with targets like tubulin or kinases .
Advanced: What computational strategies are effective for modeling this compound’s pharmacokinetic properties?
Answer:
- Molecular Dynamics (MD) Simulations : Analyze solubility and membrane permeability using logP calculations (predicted ~3.2) .
- ADMET Prediction : Use tools like SwissADME to assess:
- Docking Studies : Target proteins like EGFR or PI3K using PubChem-derived 3D structures (InChIKey: UIOKGQLJSUWAPE-NSIKDUERSA-N) .
Advanced: How to address contradictions in crystallographic data for similar thiazol-4(5H)-one derivatives?
Answer:
- Data Validation : Cross-reference unit cell parameters (e.g., a = 8.5811 Å, β = 121.518°) with CIF files from the Cambridge Structural Database .
- Hydrogen Bonding Analysis : Compare intermolecular interactions (e.g., C–H⋯O motifs forming S(6) rings) to identify packing anomalies .
- Refinement Protocols : Use SHELXTL for high-resolution refinements. Apply R-factor thresholds (<0.06) to ensure data reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
